Cas no 2228676-27-3 (N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amine)

N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amine
- N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine
- 2228676-27-3
- EN300-1753874
-
- インチ: 1S/C8H12N2OS/c1-10(2)8-9-4-7(12-8)3-6-5-11-6/h4,6H,3,5H2,1-2H3
- InChIKey: RDMUOQIILJLVMM-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC=C1CC1CO1)N(C)C
計算された属性
- せいみつぶんしりょう: 184.06703418g/mol
- どういたいしつりょう: 184.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753874-2.5g |
N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine |
2228676-27-3 | 2.5g |
$3389.0 | 2023-09-20 | ||
Enamine | EN300-1753874-0.25g |
N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine |
2228676-27-3 | 0.25g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1753874-0.5g |
N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine |
2228676-27-3 | 0.5g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1753874-5.0g |
N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine |
2228676-27-3 | 5g |
$5014.0 | 2023-06-03 | ||
Enamine | EN300-1753874-1g |
N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine |
2228676-27-3 | 1g |
$1729.0 | 2023-09-20 | ||
Enamine | EN300-1753874-5g |
N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine |
2228676-27-3 | 5g |
$5014.0 | 2023-09-20 | ||
Enamine | EN300-1753874-10.0g |
N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine |
2228676-27-3 | 10g |
$7435.0 | 2023-06-03 | ||
Enamine | EN300-1753874-0.1g |
N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine |
2228676-27-3 | 0.1g |
$1521.0 | 2023-09-20 | ||
Enamine | EN300-1753874-0.05g |
N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine |
2228676-27-3 | 0.05g |
$1452.0 | 2023-09-20 | ||
Enamine | EN300-1753874-10g |
N,N-dimethyl-5-[(oxiran-2-yl)methyl]-1,3-thiazol-2-amine |
2228676-27-3 | 10g |
$7435.0 | 2023-09-20 |
N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amine 関連文献
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2. Book reviews
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amineに関する追加情報
Introduction to N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amine (CAS No. 2228676-27-3)
N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex and highly functional molecular structure. This compound, identified by the CAS number 2228676-27-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular framework of this compound incorporates several key functional groups, including an oxiran-2-yl moiety and a thiazole ring, which are known for their diverse biological activities and interactions with biological targets.
The N,N-dimethyl substituents in the molecule contribute to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the 5-(oxiran-2-yl)methyl group suggests a high degree of versatility in terms of further functionalization, which is crucial for drug discovery processes. This structural feature allows for the introduction of additional pharmacophores or modifications that could enhance its therapeutic efficacy.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole compounds are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The specific arrangement of atoms in N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amine positions it as a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The oxiran ring, a three-membered ether moiety, is particularly interesting because it can undergo various chemical transformations, including ring-opening reactions that introduce new functional groups. This flexibility makes it an attractive scaffold for medicinal chemists looking to design molecules with specific biological activities.
The synthesis of N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amine involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and organometallic chemistry, have been employed to achieve high yields and purity levels. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
Recent studies have highlighted the importance of understanding the mechanistic aspects of thiazole derivatives in drug design. The interaction between N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-amine and biological targets has been explored using computational modeling and experimental techniques. These efforts have provided valuable insights into how the compound can be optimized for better binding affinity and reduced toxicity.
The pharmaceutical industry has shown particular interest in thiazole-based compounds due to their potential to address unmet medical needs. For instance, research has indicated that derivatives of this class may have applications in treating neurological disorders and chronic inflammatory conditions. The structural features of N,N-dimethyl-5-(oxiran-2-yl)methyl-1,3-thiazol-2-am ine make it a versatile starting point for generating novel drug candidates with improved pharmacokinetic properties.
In conclusion, N,N-dimethyl -5-(oxiran -2 - yl) methyl -1 ,3 - thiazol - 2 - am ine (CAS No . 2228676 - 27 - 3) represents a promising area of research in pharmaceutical chemistry . Its unique molecular architecture , coupled with its potential for further functionalization , positions it as a valuable scaffold for developing innovative therapeutic agents . As our understanding of its biological activities and synthetic pathways continues to evolve , this compound is likely to play an increasingly important role in the discovery and development of new drugs.
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